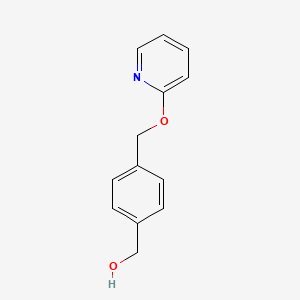
(4-(Pyridin-2-yloxymethyl)-phenyl)-methanol
Übersicht
Beschreibung
(4-(Pyridin-2-yloxymethyl)-phenyl)-methanol is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(4-(Pyridin-2-yloxymethyl)-phenyl)-methanol, also known as phenyl(pyridin-2-yl)methanol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, and its structure features a phenyl group attached to a pyridine ring through a methylene bridge. This configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The compound may act as an enzyme inhibitor or modulate receptor activity, impacting several biochemical pathways. Specific studies have indicated that compounds with similar structures often exhibit anti-inflammatory and anticancer properties by inhibiting key enzymes involved in these processes.
Anticancer Activity
Research has shown that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against several cancer types, including leukemia and melanoma.
- IC Values : Preliminary results indicated IC values in the low micromolar range, suggesting significant cytotoxicity against these cancer cells.
| Cell Line | IC (µM) |
|---|---|
| HL-60 (Leukemia) | 3.52 |
| UACC-62 (Melanoma) | 4.65 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Activity
In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Studies have reported:
- Activity Against Bacteria : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Potential Applications : Its antimicrobial activity positions it as a candidate for developing new antibiotics or adjunct therapies in infectious diseases.
Case Studies and Research Findings
-
Study on Anticancer Properties :
A study published in a peer-reviewed journal highlighted the synthesis of various derivatives of pyridinyl methanols, including this compound. The derivatives were tested for their cytotoxic effects on cancer cell lines, revealing that certain modifications significantly enhanced their potency against specific cancers . -
Antimicrobial Evaluation :
Another research effort focused on evaluating the antimicrobial efficacy of pyridinyl methanols against common pathogens. The results indicated that modifications to the phenyl ring could enhance activity, suggesting a structure-activity relationship that warrants further exploration . -
Mechanistic Insights :
Mechanistic studies have suggested that the compound may exert its effects by inhibiting specific enzymes involved in metabolic pathways critical for tumor growth and survival . This highlights the importance of understanding the biochemical interactions at play.
Eigenschaften
IUPAC Name |
[4-(pyridin-2-yloxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-9-11-4-6-12(7-5-11)10-16-13-3-1-2-8-14-13/h1-8,15H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXQTRVXOOGJLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














